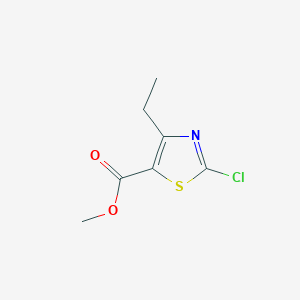

Methyl 2-chloro-4-ethylthiazole-5-carboxylate

描述

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 2, an ethyl group at position 4, and a methyl ester at position 5. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances reactivity for nucleophilic substitution, while the ethyl substituent balances lipophilicity and steric effects.

属性

分子式 |

C7H8ClNO2S |

|---|---|

分子量 |

205.66 g/mol |

IUPAC 名称 |

methyl 2-chloro-4-ethyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-4-5(6(10)11-2)12-7(8)9-4/h3H2,1-2H3 |

InChI 键 |

ZWLHPYHVUWGIKS-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(SC(=N1)Cl)C(=O)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-氯-4-乙基噻唑-5-羧酸甲酯的合成通常涉及适当前体的环化反应。 一种常见的方法是在温和条件下,使乙酰乙酸乙酯与硫脲和N-溴代琥珀酰亚胺反应 。 该反应通过形成中间体进行,然后环化为噻唑环。

工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器和自动化系统来确保一致的质量和产量。

化学反应分析

反应类型:

取代反应: 化合物中的氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。

氧化和还原: 噻唑环可以进行氧化和还原反应,这可以改变化合物的电子性质。

水解: 化合物中的酯基可以水解生成相应的羧酸。

常用试剂和条件:

取代: 存在碱的情况下,如胺或硫醇等亲核试剂。

氧化: 氧化剂,如过氧化氢或高锰酸钾。

还原: 还原剂,如硼氢化钠或氢化铝锂。

水解: 酸性或碱性条件以促进酯基的水解。

主要产物:

取代: 形成取代的噻唑衍生物。

氧化: 形成氧化的噻唑衍生物。

还原: 形成还原的噻唑衍生物。

水解: 形成2-氯-4-乙基噻唑-5-羧酸。

科学研究应用

Antimicrobial Properties

Research has indicated that thiazole derivatives, including methyl 2-chloro-4-ethylthiazole-5-carboxylate, exhibit antimicrobial activity. A study highlighted the compound's ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent. The minimum inhibitory concentration (MIC) for related thiazole derivatives was reported at low nanomolar concentrations, indicating high potency against this pathogen .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that compounds with similar thiazole structures showed significant cytotoxic effects on various cancer cell lines, including neuroblastoma and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A notable method includes the reaction of ethyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine catalyst, yielding high purity products suitable for further research applications .

Case Studies

- Antitubercular Activity : A study focused on synthesizing a series of thiazole derivatives demonstrated that this compound had promising activity against M. tuberculosis, with further modifications leading to enhanced efficacy.

- Cytotoxicity in Cancer Cells : Another research project explored the effects of various thiazole derivatives on SHSY-5Y neuroblastoma cells, revealing that certain modifications to the thiazole ring significantly increased selectivity and cytotoxicity against cancerous cells compared to healthy cells .

Future Perspectives

The ongoing research into this compound suggests its potential as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer. Its unique chemical properties allow for further modifications that could enhance its efficacy and selectivity.

作用机制

2-氯-4-乙基噻唑-5-羧酸甲酯的作用机制涉及它与酶和受体等生物靶标的相互作用。 噻唑环可以与酶的活性位点相互作用,抑制其活性。 这种相互作用是由噻唑环的电子性质及其环上的取代基促进的 .

相似化合物的比较

Structural Analogues and Substituent Effects

Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 7238-62-2)

- Similarity : 0.85

- Key Differences : The ethyl group in the target compound is replaced by a methyl group at position 3.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)

- Key Differences : Incorporates a trifluoromethylphenyl group at position 2 instead of chlorine .

- Impact : The trifluoromethyl group is strongly electron-withdrawing, enhancing oxidative stability and altering electronic properties. This substitution may increase metabolic resistance in drug candidates.

2-Chloro-5-methylthiazole-4-carboxylic Acid (CAS 1194374-24-7)

- Similarity : 0.91

- Key Differences : Substitution pattern differs (carboxylic acid at position 4 vs. methyl ester at position 5).

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 79836-78-5)

Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate

- Key Differences : Oxazole ring replaces thiazole (oxygen instead of sulfur) .

- Impact : The oxazole ring reduces electron density and aromatic stability compared to thiazole, altering reactivity in cycloaddition or substitution reactions.

Physicochemical Properties

- Lipophilicity : Ethyl and trifluoromethyl groups increase logP values compared to methyl or hydroxyl substituents.

- Solubility : Methyl esters (e.g., target compound) exhibit lower polarity than carboxylic acids, reducing water solubility but enhancing cell permeability.

- Stability: Chloro and trifluoromethyl groups enhance resistance to metabolic degradation compared to hydroxyl or amino substituents .

生物活性

Methyl 2-chloro-4-ethylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes various research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the ethyl and chloro substituents contributes to its unique reactivity and biological profile.

This compound exhibits significant interaction with various biomolecules, particularly enzymes involved in critical cellular processes. Notably, it has been shown to interact with topoisomerase II, an enzyme essential for DNA replication and repair. The binding of this compound to topoisomerase II stabilizes the enzyme-DNA complex, inhibiting the re-ligation of DNA strands, which can lead to apoptosis in cancer cells.

Cellular Effects

Research indicates that this compound influences several cellular pathways:

- Apoptosis Induction : In cancer cell lines, this compound activates intrinsic apoptotic pathways, leading to programmed cell death.

- Gene Expression Modulation : It alters gene expression profiles associated with cell survival and proliferation.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi. For instance, derivatives of thiazole compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Pseudomonas aeruginosa and Candida albicans, revealing promising results .

1. Anticancer Activity

A study focused on the anticancer properties of thiazole derivatives found that this compound exhibited selective cytotoxicity against several cancer cell lines including A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. The compound's selectivity was significantly higher than conventional chemotherapeutics like doxorubicin, indicating its potential as a targeted therapy .

2. Antimicrobial Efficacy

In antimicrobial studies, this compound derivatives were tested against M. tuberculosis and other bacterial strains. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its viability as a new antimicrobial agent .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage in preclinical models. Low doses have been associated with therapeutic effects while higher doses may lead to toxicity, underscoring the importance of dosage optimization in future studies.

Metabolic Pathways

This compound is involved in various metabolic pathways where it interacts with key metabolic enzymes. It has been reported to inhibit enzymes that alter metabolic fluxes, impacting overall cellular metabolism and potentially leading to altered levels of metabolites critical for cell survival.

Transport and Distribution

This compound's distribution within biological systems is facilitated by interactions with transport proteins. It tends to accumulate in specific cellular compartments such as the nucleus, where it exerts its effects on DNA and associated enzymes.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。